N,N'-Bis(trimethylsilyl)ethylenediamine

Description

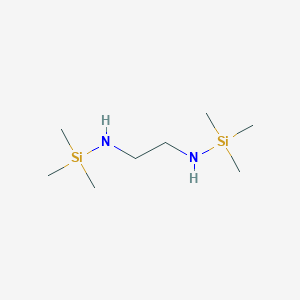

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(trimethylsilyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZQTURTLIEFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NCCN[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939523 | |

| Record name | N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-99-4 | |

| Record name | N1,N2-Bis(trimethylsilyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(trimethylsilyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(trimethylsilyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N,n Bis Trimethylsilyl Ethylenediamine

Established Synthetic Pathways: Reaction of Ethylenediamine (B42938) with Organohalogen Silanes

The principal and most established method for the synthesis of N,N'-Bis(trimethylsilyl)ethylenediamine involves the direct silylation of ethylenediamine with an organohalogen silane, most commonly chlorotrimethylsilane. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a scavenger for the hydrogen chloride byproduct generated during the reaction.

The synthesis is generally performed in an inert aprotic solvent, such as benzene (B151609) or toluene, to prevent unwanted side reactions with the moisture-sensitive silylating agent and the product. The reaction proceeds by the nucleophilic attack of the nitrogen atoms of ethylenediamine on the silicon atom of chlorotrimethylsilane. The presence of the base is crucial to drive the reaction to completion by neutralizing the liberated HCl, thus preventing the protonation of the ethylenediamine starting material and the product.

A representative, though analogous, synthesis for a similar compound, N,N'-Dimethyl-N,N'-bis-trimethylsilyl-ethylenediamine, provides insight into the likely reaction conditions. prepchem.com In this procedure, the diamine is dissolved in benzene along with triethylamine. prepchem.com Chlorotrimethylsilane, diluted with benzene, is then added dropwise to the stirred mixture at room temperature. prepchem.com The reaction mixture is typically stirred for several hours to ensure complete silylation. The resulting triethylamine hydrochloride precipitate is then removed by filtration. The final product, this compound, can be isolated and purified from the filtrate by concentration under reduced pressure followed by vacuum distillation. prepchem.com

The general reaction scheme can be summarized as follows:

H₂N-CH₂-CH₂-NH₂ + 2 (CH₃)₃SiCl + 2 (C₂H₅)₃N → (CH₃)₃Si-NH-CH₂-CH₂-NH-Si(CH₃)₃ + 2 (C₂H₅)₃N·HCl

Utilization as a Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of this compound, possessing two reactive N-H bonds after the cleavage of the trimethylsilyl (B98337) groups, makes it a valuable intermediate for the synthesis of heterocyclic compounds. A notable application is in the construction of spirocyclic phosphazene derivatives.

Formation of Spiro(ethylenediamino)cyclotriphosphazenes

This compound serves as a key reagent in the synthesis of spiro(ethylenediamino)cyclotriphosphazenes from hexachlorocyclotriphosphazene (N₃P₃Cl₆). In this reaction, the silylated diamine offers a more soluble and controllably reactive alternative to ethylenediamine itself. The reaction proceeds through the nucleophilic attack of the nitrogen atoms of the diamine on the phosphorus atoms of the cyclotriphosphazene (B1200923) ring, leading to the displacement of chlorine atoms.

The use of this compound facilitates a "salt-free" reaction pathway, where the byproduct is the volatile chlorotrimethylsilane, which can be easily removed from the reaction mixture. This is in contrast to using ethylenediamine directly, which would generate hydrogen chloride that needs to be scavenged by a base, leading to the formation of salt byproducts that can complicate purification.

The reaction can lead to the formation of both bis- and tris-spiro(ethylenediamino)cyclotriphosphazenes, depending on the stoichiometry of the reactants. The formation of these spirocyclic structures involves the diamine bridging two phosphorus atoms of the same phosphazene ring.

The general structures of the resulting spiro compounds are characterized by the ethylenediamine moiety forming a five-membered ring fused in a spiro fashion to the phosphazene core. These compounds are of interest for their potential applications in materials science and as flame retardants. icm.edu.pl

Below is a table summarizing the key reactants and products in this synthetic application.

| Reactant 1 | Reactant 2 | Product(s) |

| This compound | Hexachlorocyclotriphosphazene | Bis-spiro(ethylenediamino)cyclotriphosphazene, Tris-spiro(ethylenediamino)cyclotriphosphazene |

Detailed research findings have confirmed the formation of these spiro compounds, and their structures have been elucidated using various spectroscopic techniques, including NMR and mass spectrometry, as well as elemental analysis. icm.edu.plfigshare.com

Coordination Chemistry and Metal Complex Formation with N,n Bis Trimethylsilyl Ethylenediamine

Ligand Behavior and Chelation Properties

N,N'-Bis(trimethylsilyl)ethylenediamine, [(CH₃)₃SiNHCH₂]₂, is a bidentate N-donor ligand that combines the fundamental chelating backbone of ethylenediamine (B42938) with bulky, lipophilic trimethylsilyl (B98337) (TMS) groups on the nitrogen atoms. This unique combination dictates its coordination behavior. Like ethylenediamine, it can form a stable five-membered chelate ring with a metal center. The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which leads to enhanced stability of the resulting metal complex compared to complexes with monodentate amine ligands. sioc-journal.cn

However, the presence of the sterically demanding trimethylsilyl groups significantly modifies its properties compared to unsubstituted ethylenediamine. These bulky groups introduce considerable steric hindrance around the nitrogen donor atoms. This steric crowding can influence the coordination number of the metal center, often preventing the coordination of additional ligands or favoring lower coordination geometries. nih.gov Furthermore, the TMS groups increase the lipophilicity of the ligand and its metal complexes, enhancing their solubility in nonpolar organic solvents like hexane (B92381) and toluene. wikipedia.org

The electronic effect of the silyl (B83357) groups also plays a role. The silicon atom can engage in (p-d)π back-bonding with the nitrogen lone pair, which can influence the basicity of the nitrogen atoms and the strength of the subsequent metal-nitrogen bond. Upon deprotonation to form the corresponding diamide (B1670390), [(CH₃)₃SiNCH₂]₂²⁻, the resulting anionic ligand becomes a much stronger σ-donor and is capable of bridging multiple metal centers, leading to the formation of polymetallic aggregates.

Synthesis and Structural Elucidation of Metal Diamide Complexes

The deprotonation of this compound provides a dianionic ligand that is a powerful building block for constructing multinuclear metal diamide complexes. The synthesis and structure of these complexes, particularly with alkali metals and main group elements like aluminum, showcase a rich variety of architectures.

Dilithium (B8592608) N,N'-Bis(trimethylsilyl)ethylenediamide Complexes: Dimer and Trimer Architectures

The reaction of this compound with two equivalents of an organolithium reagent, such as n-butyllithium, results in deprotonation to form dilithium N,N'-bis(trimethylsilyl)ethylenediamide, {Li₂[(Me₃SiNCH₂)₂]}. Like many organolithium compounds, particularly lithium amides, this species does not typically exist as a simple monomer in solution or the solid state. Instead, it forms aggregates to satisfy the coordination requirements of the lithium ions. manchester.ac.uk

In the absence of coordinating solvents, lithium amides are known to form cyclic trimers or other complex oligomers. manchester.ac.uk For the dianionic N,N'-bis(trimethylsilyl)ethylenediamide ligand, aggregation leads to the formation of dimer and trimer architectures.

Dimeric Structure : A likely dimeric structure, {Li₂[(Me₃SiNCH₂)₂]}₂, would involve a ladder-like or cage arrangement where four lithium atoms and two dianionic ligands are associated. In such a structure, the nitrogen atoms of each ethylenediamide ligand would bridge between lithium ions, creating a central Li₄N₄ core. Bulky bis(silyl)amide ligands are known to form dimeric lithium complexes. researchgate.net

Trimeric Structure : A trimeric aggregate, {Li₂[(Me₃SiNCH₂)₂]}₃, would feature a more complex cage structure with a core of six lithium atoms and three dianionic ligands. The solid-state structure of the simple lithium bis(trimethylsilyl)amide, LiN(SiMe₃)₂, is a cyclic trimer. manchester.ac.uk By analogy, the dilithium ethylenediamide derivative could form a stacked or cage-like trimer, with extensive Li-N bonding holding the assembly together. The exact architecture is driven by a balance between maximizing the coordination number of lithium and minimizing steric repulsion between the bulky TMS groups.

These aggregated structures are common for s-block metal derivatives of boraamidinate ions, which are isoelectronic with amidinates and also form dimeric and trimeric dilithio clusters. nih.gov

Aluminum Amide Derivatives through Metalation and N-Si Bond Cleavage

The reaction of this compound with aluminum hydrides leads to a variety of complex aluminum amide derivatives, arising from both simple metalation and subsequent N-Si bond cleavage. acs.orgrsc.org The reaction with alane trimethylamine (B31210) (H₃Al·NMe₃) is particularly illustrative, yielding multiple products that highlight these competing reaction pathways.

One pathway is metalation , which involves the elimination of hydrogen gas (H₂) to form an Al-N bond. This results in products such as the dimeric aluminum hydride [{[CH₂N(SiMe₃)]₂AlH}₂], where the deprotonated ethylenediamide ligand chelates to the aluminum center. acs.orgrsc.org

A more complex reaction pathway involves the cleavage of the N-Si bond . This is a significant transformation where the robust bond between nitrogen and silicon is broken, leading to ligand rearrangement and the formation of more intricate cage structures. For instance, the reaction can yield complex polymetallic species where fragments of the original ligand and cleaved silyl groups are incorporated into large Al-N frameworks. acs.orgrsc.org An example of a product from both metalation and N-Si bond cleavage is [{[CH₂N(SiMe₃)]₂AlH}₂{HAlN(SiMe₃)CH₂CH₂NAlH₂}]. acs.org This demonstrates the ligand's ability to not only chelate but also to be transformed to bridge multiple metal centers in novel ways.

The table below summarizes the crystallographic data for several aluminum complexes derived from this compound, showcasing the structural diversity achieved through these reactions. acs.org

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| 1 | [{[CH₂N(SiMe₃)]₂AlH}₂] | Monoclinic | P2₁/c |

| 2 | [{CH₂N(SiMe₃)}₂AlN(SiMe₃)CH₂CH₂N(H)SiMe₃] | Monoclinic | C2/c |

| 3 | [Me₃SiN(H)CH₂CH₂N(SiMe₃)AlCl₂] | Triclinic | P1̅ |

| 4 | [{[CH₂N(SiMe₃)]₂AlH}₂{HAlN(SiMe₃)CH₂CH₂NAlH₂}] | Triclinic | P1̅ |

Dynamic Behavior of Metal Complexes in Solution and Solid State

The polymetallic complexes formed with the N,N'-bis(trimethylsilyl)ethylenediamide ligand are often not static entities but exhibit dynamic behavior, both in solution and in the solid state. This includes the exchange of metal ions between different sites and structural distortions within the ligand cages.

Exchange Processes and Equilibrium Studies of Polymetallic Species

In solution, the aggregated structures of lithium N,N'-bis(trimethylsilyl)ethylenediamide are subject to dynamic equilibria. There can be an exchange between different aggregation states, such as a dimer-trimer equilibrium, which is often dependent on factors like solvent, concentration, and temperature. This behavior is analogous to that observed for other lithium amides. manchester.ac.ukresearchgate.net

These dynamic processes can be investigated using nuclear magnetic resonance (NMR) spectroscopy. Variable-temperature NMR studies can reveal the coalescence of signals as the rate of exchange between different chemical environments increases with temperature. For instance, at low temperatures, distinct NMR signals might be observed for lithium ions in inequivalent positions within a single aggregate or in different aggregates (e.g., dimer vs. trimer). As the temperature rises, these signals may broaden and merge into a single, averaged signal, indicating a fast exchange process on the NMR timescale. nih.gov

Two-dimensional exchange spectroscopy (EXSY) is a powerful NMR technique that can directly probe these exchange phenomena. nih.gov By correlating signals of nuclei that are exchanging, EXSY can provide direct evidence of ion hopping between different sites within a polymetallic cage or between different aggregate species in solution. This allows for the elucidation of the pathways and rates of these dynamic processes.

Intramolecular Distortions within Metal-Ligand Cages

The formation of chelate rings and larger polymetallic cages with the N,N'-bis(trimethylsilyl)ethylenediamide ligand inherently leads to structural constraints and intramolecular distortions. The ideal bond angles and conformations of the ligand are often compromised to accommodate the coordination preferences of the metal centers.

In the five-membered [M-N-C-C-N] chelate ring, the bite angle (N-M-N) is often constrained to be less than the ideal tetrahedral or octahedral angle, leading to strain. Furthermore, the bulky trimethylsilyl groups introduce significant steric repulsion. To minimize this repulsion, the chelate ring and the Si-N bonds may twist and pucker, leading to distorted coordination geometries around the metal and the nitrogen atoms.

Catalytic Applications Involving N,n Bis Trimethylsilyl Ethylenediamine and Its Derivatives

Role in Silylation Processes

The silylation of reactive functional groups, such as amines and alcohols, is a cornerstone of modern organic synthesis, enabling temporary deactivation to prevent unwanted side reactions. While many reagents exist for this purpose, the significance of N,N'-Bis(trimethylsilyl)ethylenediamine lies in its structure as a pre-protected molecule, which facilitates its use in complex synthetic pathways.

The trimethylsilyl (B98337) groups on this compound render the nitrogen atoms unreactive under many conditions. This inherent protection is crucial for syntheses where the ethylenediamine (B42938) backbone is required but its nucleophilic amine groups would interfere with other desired chemical transformations. The compound itself is not typically used as an external silylating agent to induce regioselectivity on other substrates. Instead, its protected nature ensures that other silylation or acylation reactions can occur at different, less reactive sites on a larger molecule into which the diamine moiety has been incorporated, without interference from the highly nucleophilic nitrogen atoms. The stability of the N-Si bond allows for a wide range of reaction conditions, with deprotection easily accomplished when the foundational ethylenediamine structure is needed for subsequent steps, such as ligand formation.

In the synthesis of complex molecules, including pharmaceutical intermediates, protecting reactive amines is a common and essential strategy. The use of trimethylsilyl groups is a well-established method for this purpose. While specific public-domain examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent, its utility can be understood through the lens of analogous silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA). BSA is widely employed in the production of antibiotics, such as cephalosporins, to protect various functional groups during synthesis. google.com

The strategic advantage of using a protected diamine like this compound is the ability to introduce a masked ethylenediamine unit into a growing molecular framework. Once the core structure is assembled, the silyl (B83357) groups can be selectively removed to reveal the primary amines, which can then be used to build the final active molecule or a key intermediate. This approach is particularly valuable in creating chelating agents or ligands for metallopharmaceuticals.

Table 1: Comparison of Silyl Protecting Groups for Amines

| Protecting Group | Reagent Example | Deprotection Conditions | Key Characteristics |

| Trimethylsilyl (TMS) | This compound | Mild acid, water, or fluoride (B91410) ions | Highly labile, easy to remove, suitable for protecting amines during non-aqueous reactions. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Acid or fluoride ions (e.g., TBAF) | More stable than TMS to hydrolysis and a wider range of reaction conditions, offering more robust protection. |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions, commonly used in peptide synthesis. researchgate.net |

Application in Metal-Catalyzed Reactions via Derived Complexes

The most significant catalytic role of this compound is as a precursor to catalytically active metal complexes. The standard synthetic route involves the in situ deprotection of the silyl groups, followed by condensation with an aldehyde or ketone to form a Schiff base ligand. This ligand, often of the "salen" type or its analogues, is a powerful tetradentate chelator that forms stable and catalytically potent complexes with a wide array of transition metals.

The general pathway can be summarized as:

Deprotection: this compound is treated with a protic solvent (like methanol (B129727) or ethanol) or mild aqueous acid to cleave the N-Si bonds, yielding free ethylenediamine and a silyl byproduct (e.g., trimethylsilanol (B90980) or its ether).

Schiff Base Condensation: Two equivalents of an aldehyde (e.g., salicylaldehyde, ferrocenylaldehyde) are added to the reaction mixture. The freshly deprotected ethylenediamine readily condenses to form a bis(Schiff base) ligand. researchgate.netchemmethod.com

Metal Complexation: A metal salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂) is introduced, which coordinates with the nitrogen and oxygen atoms of the Schiff base ligand to form a stable metal complex. chemmethod.commocedes.org

These resulting metal complexes are effective catalysts for various organic transformations. For instance, a novel bis-Schiff base copper(II) complex, supported on nanomagnetic particles and synthesized via a template method involving a related diamine, has been shown to be a highly efficient and recyclable catalyst for the "click" synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. nih.gov This demonstrates the catalytic potential unlocked by using a protected diamine precursor to build a robust coordination complex.

Table 2: Examples of Catalytically Relevant Metal Complexes Derived from Ethylenediamine Precursors

| Precursors | Metal Ion | Resulting Complex Type | Potential Catalytic Application | Reference |

| Ethylenediamine, Ferrocenylaldehyde | Fe(III), Co(II), Ni(II), Zn(II) | Ferrocenyl-Schiff base complex | Redox catalysis, sensing | researchgate.net |

| Ethylenediamine, Vanillin | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Vanillin-based Schiff base complex | Oxidation reactions, biological mimicry | chemmethod.com |

| Ethylenediamine, 4-Methoxybenzaldehyde | Co(II), Ni(II), Hg(II) | Bis(4-methoxybenzylidene)ethan-1,2-diamine complex | Hydration, hydrolysis reactions | mocedes.org |

| 2-picolylamine, Acetylacetone backbone | Cu(II) | Nanomagnetic N₄ bis-Schiff base complex | Click chemistry (Tetrazole synthesis) | nih.gov |

N,n Bis Trimethylsilyl Ethylenediamine As a Precursor in Advanced Materials Science

Development of Inorganic and Hybrid Materials

N,N'-Bis(trimethylsilyl)ethylenediamine serves as a molecular precursor that can be transformed into ceramic materials through processes like pyrolysis. The presence of silicon, nitrogen, and carbon atoms in its structure allows for the formation of silicon carbonitride (Si-C-N) systems, which are known for their exceptional properties at high temperatures.

Synthesis of Advanced Ceramics and Nanomaterials

The conversion of organosilicon polymers into ceramic materials is a well-established method for producing advanced ceramics with tailored properties. mdpi.com These preceramic polymers offer advantages such as compositional homogeneity and the ability to form complex shapes before being converted into the final ceramic product. researchgate.net Pyrolysis, a thermal decomposition process in an inert atmosphere, is a key step in transforming these precursors into Si-C-N ceramics. researchgate.netmrs-j.org

Research has been conducted on the synthesis and characterization of Si-C-N-O-M ceramic powders, where 'M' can be another metal. osti.gov A notable example involves the use of a polymer derived from a silylethylenediamine, specifically poly(methylvinyl)silylethylenediamine (PMVSEDA). osti.gov This polymer, closely related to this compound, has been explored as a preceramic precursor. osti.gov The pyrolysis of such polymers leads to the formation of amorphous Si-C-N materials, which can subsequently crystallize into phases like silicon nitride (Si₃N₄) and silicon carbide (SiC) at higher temperatures. researchgate.net

The general process involves the polymerization of the silylamine precursor, followed by cross-linking and pyrolysis. The final composition and properties of the ceramic can be influenced by the pyrolysis temperature and atmosphere. mdpi.comresearchgate.net For instance, pyrolysis of polysilazane/polycarbosilane mixtures, which are also Si-C-N precursors, yields amorphous ceramics at lower temperatures that transform into crystalline α-Si₃N₄ and nanocrystalline SiC at temperatures between 1200°C and 1500°C. researchgate.net The use of this compound as a monomer in such polymerization schemes offers a pathway to silicon carbonitride ceramics with potentially unique microstructures and properties due to the specific arrangement of atoms in the precursor molecule.

Table 1: Properties of Preceramic Polymer-Derived Silicon Carbonitride

| Property | Description | Reference |

|---|---|---|

| Precursor Type | Organosilicon Polymers (e.g., Polysilazanes, Polycarbosilanes) | mdpi.comresearchgate.net |

| Conversion Process | Polymerization, Cross-linking, Pyrolysis | researchgate.netmrs-j.org |

| Typical Ceramic Yield | >60% to minimize defects and shrinkage | mdpi.com |

| Amorphous Phase | Homogeneous Si-C-N network | researchgate.net |

| Crystalline Phases | α-Si₃N₄, β-Si₃N₄, SiC (at high temperatures) | researchgate.net |

| Key Properties | High-temperature stability, oxidation resistance, chemical resistance | researchgate.net |

Reactivity and Mechanistic Investigations of N,n Bis Trimethylsilyl Ethylenediamine

Bond Activation and Cleavage Reactions (e.g., N-Si Bond Cleavage)

The primary mode of reactivity for N,N'-Bis(trimethylsilyl)ethylenediamine involves the activation and subsequent cleavage of its N-Si bonds. This process is typically initiated by deprotonation of the amine protons using a strong base, such as an organolithium reagent, to form a more nucleophilic lithium derivative. This lithiated intermediate is then poised to react with various electrophiles.

A key example of this reactivity is the reaction of the dilithium (B8592608) derivative of N,N'-bis(silyl)ethylenediamines with fluorosilanes. researchgate.net This reaction proceeds via the cleavage of the existing N-Si bonds and the formation of new N-Si bonds, leading to cyclization. The trimethylsilyl (B98337) groups act as protecting groups for the amine functionalities, and their cleavage is integral to the formation of the final heterocyclic product.

Participation in Carbon-Nitrogen and Carbon-Carbon Bond Forming Reactions

The synthetic utility of this compound is most prominently demonstrated in its application as a precursor for the synthesis of 1,3-diaza-2-silacyclopentanes. These five-membered heterocyclic compounds contain a C-N-Si-N-C backbone and are formed through a cyclocondensation reaction.

In a typical procedure, the dilithium derivative of an N,N'-bis(silyl)ethylenediamine, such as the trimethylsilyl variant, is reacted with a dihalosilane. researchgate.net This reaction results in the formation of the 1,3-diaza-2-silacyclopentane ring system. The formation of this ring inherently involves the creation of two new nitrogen-silicon bonds and preserves the original carbon-carbon and carbon-nitrogen bonds of the ethylenediamine (B42938) backbone.

Research by Diedrich et al. has demonstrated the synthesis of various 1,3-diaza-2-silacyclopentanes through the reaction of lithiated N,N'-bis(silyl)ethylenediamines with fluorosilanes. researchgate.net For instance, the reaction of the dilithium derivative of this compound with difluorodimethylsilane would be expected to yield 1,3-bis(trimethylsilyl)-2,2-dimethyl-1,3-diaza-2-silacyclopentane. While the direct reaction of the trimethylsilyl derivative was not explicitly detailed with product yields, analogous reactions with other silyl-substituted ethylenediamines were reported, providing a clear pathway for this transformation. researchgate.net

The following table summarizes the types of 1,3-diaza-2-silacyclopentanes synthesized from related N,N'-bis(silyl)ethylenediamines as reported by Diedrich et al. researchgate.net:

| Reactant 1 (Lithiated Diamine) | Reactant 2 (Fluorosilane) | Product (1,3-Diaza-2-silacyclopentane) |

| Dilithium derivative of this compound | Difluorodimethylsilane | 1,3-Bis(trimethylsilyl)-2,2-dimethyl-1,3-diaza-2-silacyclopentane |

| Dilithium derivative of N,N'-bis(tert-butyldimethylsilyl)ethylenediamine | Difluorodimethylsilane | 1,3-Bis(tert-butyldimethylsilyl)-2,2-dimethyl-1,3-diaza-2-silacyclopentane |

| Dilithium derivative of this compound | Difluorodiisopropylsilane | 1,3-Bis(trimethylsilyl)-2,2-diisopropyl-1,3-diaza-2-silacyclopentane |

While the primary application of this compound highlighted in the literature is in the formation of N-Si bonds during cyclization, the integrity of the C-N bonds within the ethylenediamine backbone is crucial for the formation of the heterocyclic ring. The reaction, therefore, stands as a significant example of its participation in the construction of complex nitrogen-containing architectures. There is limited specific information in the reviewed literature regarding its direct participation in C-C bond formation reactions.

Advanced Spectroscopic and Diffraction Techniques in Characterizing N,n Bis Trimethylsilyl Ethylenediamine Systems

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics

Multinuclear NMR spectroscopy is a primary tool for characterizing the structure of N,N'-Bis(trimethylsilyl)ethylenediamine in solution. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a comprehensive picture of the molecular framework can be assembled. All chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) rsc.org.

The ¹H NMR spectrum provides information on the proton environments. The molecule contains three distinct types of protons: those on the methyl groups of the trimethylsilyl (B98337) (TMS) moieties, the protons of the ethylene bridge, and the amine protons. The eighteen equivalent protons of the two Si(CH₃)₃ groups are expected to produce a single, sharp resonance at a high field, characteristic of TMS groups. The four protons of the -CH₂-CH₂- bridge would appear as a singlet or a more complex multiplet depending on their magnetic equivalence. The two amine (N-H) protons would yield a signal whose chemical shift and appearance can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum reveals the carbon skeleton. Two primary signals are anticipated: one for the carbon atoms of the trimethylsilyl groups and another for the carbon atoms of the ethylenediamine (B42938) backbone. The chemical shifts are influenced by the electronegativity of the neighboring silicon and nitrogen atoms.

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds, offering direct insight into the electronic environment of the silicon atoms huji.ac.il. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single type of silicon environment. The chemical shift provides valuable data on the nature of the silicon-nitrogen bond.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Si(CH₃)₃ | ~0.1 |

| ¹H | N-CH₂-CH₂-N | ~2.6 |

| ¹H | N-H | 0.5 - 5.0 (variable) |

| ¹³C | Si(CH₃)₃ | ~2 |

| ¹³C | N-CH₂-CH₂-N | ~45 |

| ²⁹Si | Si(CH₃)₃ | -1.9 to 10.0 |

Note: Expected chemical shifts are approximate and based on typical values for similar functional groups. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational modes include the N-H stretch of the secondary amine groups, which typically appears as a medium-intensity band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations from both the trimethylsilyl methyl groups and the ethylene bridge are observed in the 3000-2850 cm⁻¹ range vscht.cz. The presence of the trimethylsilyl groups is further confirmed by a strong Si-C stretching absorption, usually found around 830 cm⁻¹, and a C-H symmetric bending (umbrella) mode near 1250 cm⁻¹. Other important vibrations include the C-N stretching and C-H bending modes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-) |

| 2960 - 2850 | C-H Stretch | -CH₃ and -CH₂- (Alkyl) |

| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- |

| ~1250 | C-H Bend (Symmetric) | -Si(CH₃)₃ |

| 1180 - 1020 | C-N Stretch | Aliphatic Amine |

| ~830 | Si-C Stretch | -Si(CH₃)₃ |

Note: These are characteristic absorption ranges for the specified functional groups.

Single Crystal X-ray Diffraction for Solid-State Structures

While the crystal structure of neutral this compound is not described in the surveyed literature, the solid-state structure of its deprotonated form in an unsolvated trimeric dilithium (B8592608) complex, [{Li[N(SiMe₃)CH₂CH₂NSiMe₃]Li}₃], has been determined by single-crystal X-ray diffraction. This analysis provides invaluable information about the coordination chemistry and structural arrangement of the N,N'-Bis(trimethylsilyl)ethylenediamide ligand system.

| Parameter | Value for [{Li[N(SiMe₃)CH₂CH₂NSiMe₃]Li}₃] |

|---|---|

| Compound | Tris[dilithium N,N'-bis(trimethylsilyl)ethylenediamide] |

| Crystal System | Trigonal |

| Space Group | R-3m |

Note: Data corresponds to the unsolvated trimeric dilithium salt of deprotonated this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-Bis(trimethylsilyl)ethylenediamine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves silylation of ethylenediamine using trimethylsilyl chloride (TMSCl) under inert conditions. A reflux setup with dry solvents (e.g., THF or toluene) and a base (e.g., triethylamine) is employed to neutralize HCl byproducts. Post-reaction, purification via vacuum distillation or recrystallization (using ethanol/water mixtures) ensures high purity. Characterization by -NMR and -NMR is critical to confirm silyl group incorporation and assess steric effects . For analogs like benzamidinate ligands, sodium acetate-mediated Schiff base formation under reflux is a comparable strategy .

Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethylene backbone protons at ~2.5–3.0 ppm), while -NMR detects trimethylsilyl groups (resonances near 0–10 ppm) .

- IR Spectroscopy : Stretching frequencies for Si-C (~1250 cm) and N-Si (~900 cm) bonds confirm silylation .

- X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., planar vs. tetrahedral) and steric interactions from silyl groups .

Q. How does the trimethylsilyl group influence the ligand’s stability under varying pH and temperature conditions?

Methodological Answer: The hydrophobic trimethylsilyl groups enhance hydrolytic stability compared to non-silylated analogs. Stability tests in aqueous solutions at pH 4–10 show minimal decomposition at neutral pH, with degradation accelerating under acidic/basic conditions due to Si-N bond cleavage. Thermal gravimetric analysis (TGA) reveals stability up to ~200°C, making it suitable for high-temperature catalysis .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl groups modulate coordination behavior with transition metals?

Methodological Answer: The bulky trimethylsilyl groups enforce low coordination numbers (e.g., 4-coordinate planar geometries) by limiting ligand accessibility. In chromium(II) complexes, this steric hindrance results in elongated M-N bond lengths (~209 pm) and reduced ligand field splitting, altering redox properties . Comparative studies with non-silylated ethylenediamine show higher Lewis basicity in silylated derivatives due to electron-donating Si–C bonds, enhancing metal-ligand charge transfer in catalytic cycles .

Q. What role does this compound play in stabilizing low-valent metal complexes, and how does this impact catalytic activity?

Methodological Answer: The ligand stabilizes low-valent metals (e.g., Cr, Mn) by donating electron density via N–Si σ-bonds and sterically shielding the metal center. For example, in Cr(II) complexes, this stabilization enables catalytic C–C bond formation in cross-coupling reactions, with turnover numbers (TONs) exceeding 10 under mild conditions. Mechanistic studies using EPR and cyclic voltammetry reveal suppressed oxidation states, critical for maintaining catalytic intermediates .

Q. Are there contradictions in reported reactivity data for silylated ethylenediamine derivatives, and how can these be resolved experimentally?

Methodological Answer: Discrepancies arise in ligand lability studies: some reports suggest rapid ligand exchange in polar solvents, while others note inertness. Controlled kinetic experiments (e.g., UV-Vis monitoring of ligand displacement with competing donors like pyridine) under standardized conditions (25°C, DMF) can clarify these inconsistencies. DFT calculations further elucidate solvent-dependent activation barriers .

Methodological Tables

Key Research Gaps and Recommendations

- Synthesis : Explore alternative silylating agents (e.g., hexamethyldisilazane) to improve yield and reduce side products.

- Catalysis : Investigate ligand performance in asymmetric catalysis, leveraging steric bulk for enantioselectivity.

- Computational Modeling : Combine DFT with experimental data to predict ligand-metal compatibility for novel reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.